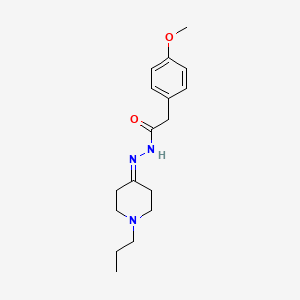
2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide, also known as MPPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPPA belongs to the class of hydrazide derivatives and is structurally related to the antipsychotic drug, haloperidol.
作用機序
The exact mechanism of action of 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide is not fully understood. However, it has been proposed that 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide exerts its pharmacological effects by modulating the dopaminergic, serotonergic, and glutamatergic neurotransmitter systems. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide also inhibits the reuptake of glutamate, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has been shown to modulate several biochemical and physiological processes in the brain. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB), which are involved in neuronal survival and plasticity. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in neuroinflammation and neurodegenerative diseases.
実験室実験の利点と制限
2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide also has a relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for the research on 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide. One direction is to investigate its potential therapeutic applications in human diseases, such as schizophrenia, depression, anxiety, and epilepsy. Another direction is to elucidate its exact mechanism of action at the molecular and cellular levels. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide in humans. Finally, the development of more potent and selective analogs of 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide may lead to the discovery of novel drugs for the treatment of neurological and psychiatric disorders.
合成法
The synthesis method of 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide involves the reaction of 4-methoxybenzohydrazide with 1-propylpiperidin-4-one in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with hydrazine hydrate to obtain 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide. The yield of this reaction is reported to be around 70-80%.
科学的研究の応用
2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antipsychotic, antidepressant, anxiolytic, and anticonvulsant activities in animal models. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-propylpiperidin-4-ylidene)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-10-20-11-8-15(9-12-20)18-19-17(21)13-14-4-6-16(22-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSIVKPYLQCMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)CC2=CC=C(C=C2)OC)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diphenylmethanone O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B5039769.png)
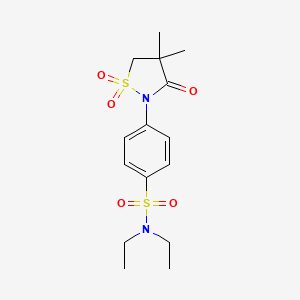
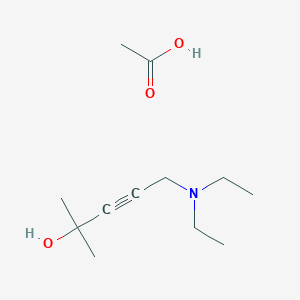
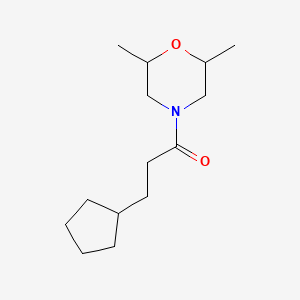


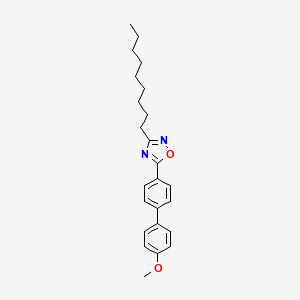
![N-methyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5039822.png)
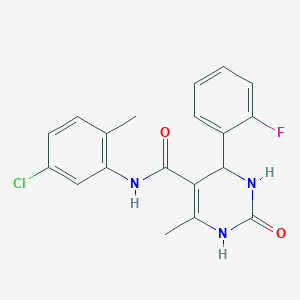
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis[2-(2-thienyl)acetamide]](/img/structure/B5039840.png)
![ethyl 5-acetyl-2-[(4-butoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5039844.png)
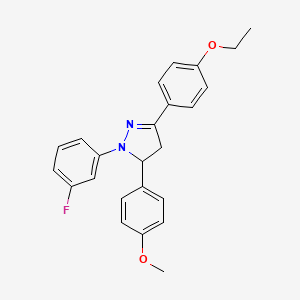
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B5039853.png)
![N-(3-ethoxypropyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5039859.png)